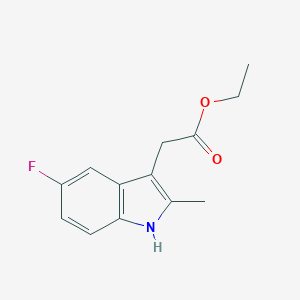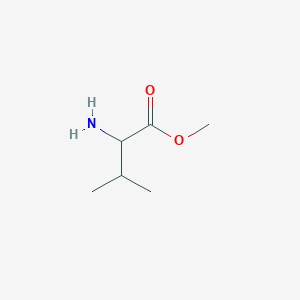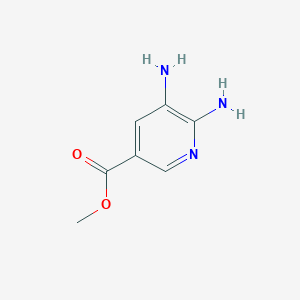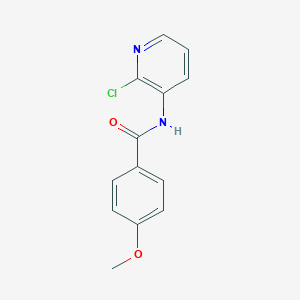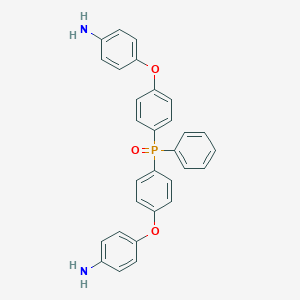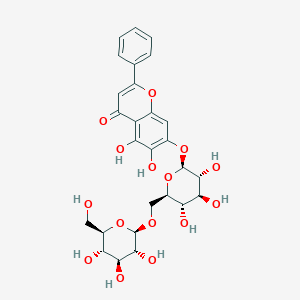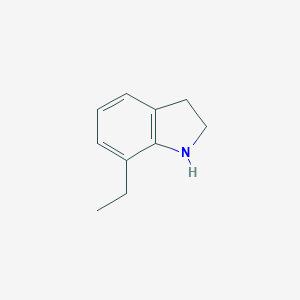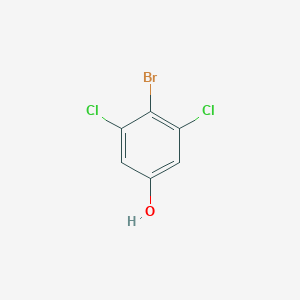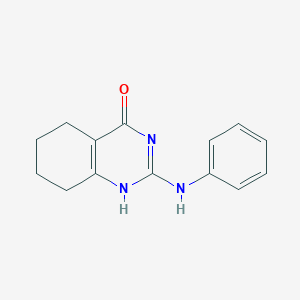
2-(Phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused bicyclic structure, which includes a quinazolinone core with an aniline substituent at the 2-position. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with amines under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or transition metal catalysts, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
2-(Phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of tetrahydroquinazoline derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with various substituents, while reduction can produce tetrahydroquinazoline derivatives. Substitution reactions can introduce functional groups such as halogens, nitro groups, and sulfonic acids onto the aromatic ring.
科学的研究の応用
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In anticancer research, the compound may exert its effects by interfering with cellular signaling pathways, inducing apoptosis, or inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
2-Anilinoquinazolin-4(3H)-one: A structurally similar compound with a quinazolinone core but lacking the tetrahydro moiety.
2-Phenylquinazolin-4(3H)-one: Another related compound with a phenyl group instead of an aniline substituent.
5,6,7,8-Tetrahydroquinazolin-4(1H)-one: A compound with a similar core structure but without the aniline group.
Uniqueness
2-(Phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is unique due to its specific substitution pattern and the presence of both an aniline group and a tetrahydroquinazolinone core. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
97041-36-6 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC名 |
2-anilino-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H15N3O/c18-13-11-8-4-5-9-12(11)16-14(17-13)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,15,16,17,18) |
InChIキー |
DULSKIZUOARNES-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=CC=CC=C3 |
異性体SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3 |
正規SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


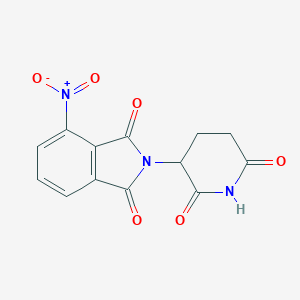
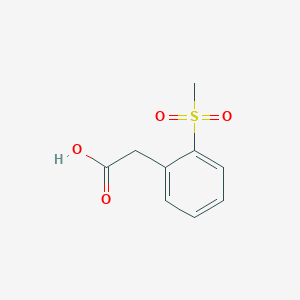
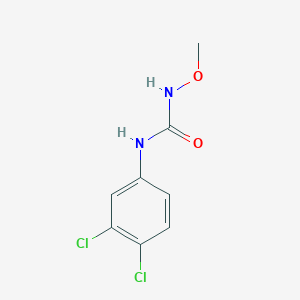
![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)

